Methyl (E)-3-(2,5-difluorophenyl)acrylate
Description
Methyl (E)-3-(2,5-difluorophenyl)acrylate is a fluorinated acrylate ester characterized by an (E)-configured α,β-unsaturated ester moiety and a 2,5-difluorophenyl substituent. This structure confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical, agrochemical, or materials science applications. Fluorine atoms at the 2- and 5-positions of the phenyl ring enhance electronegativity and metabolic stability, while the acrylate group provides reactivity for conjugation or polymerization.
Properties
IUPAC Name |
methyl 3-(2,5-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDJYEPPOANSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(2,5-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(2,5-difluorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Heck coupling reaction, where 2,5-difluoroiodobenzene is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(2,5-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: (E)-3-(2,5-difluorophenyl)acrylic acid.
Reduction: Methyl 3-(2,5-difluorophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(2,5-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (E)-3-(2,5-difluorophenyl)acrylate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the aromatic ring.
Comparison with Similar Compounds
Methyl (E)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate (E-3v)
- Structure : Differs in phenyl substituents (3,5-dichloro vs. 2,5-difluoro) and the addition of a 2-(trifluoromethyl) group.
- Synthesis : Synthesized via AgOTf/Pd(TFA)₂-mediated coupling of 3,5-dichloroiodobenzene with methyl 2-(trifluoromethyl)acrylate in 1,4-dioxane, yielding a 74:26 E/Z isomer mixture (90% yield) .
- Chlorine substituents may enhance lipophilicity but reduce metabolic stability relative to fluorine.
Methyl (E)-3-(2,5-difluorophenyl)acrylate
- Structure : Lacks the trifluoromethyl group, reducing steric hindrance and enabling greater conformational flexibility. The 2,5-difluoro substitution pattern may optimize π-stacking interactions in crystal lattices or receptor binding.
- Implications : Enhanced solubility in polar solvents compared to chlorinated analogs, with improved bioavailability in pharmaceutical contexts.
Ester Group Variations: Methyl vs. Ethyl
(E)-Ethyl 3-(2,4,5-trifluorophenyl)acrylate
- Structure : Ethyl ester instead of methyl, with a 2,4,5-trifluorophenyl group.
- Properties : The ethyl group increases hydrophobicity and may lower melting points compared to methyl esters. The additional fluorine at the 4-position could alter electronic distribution, affecting reactivity in Michael additions or Diels-Alder reactions .
- Applications : Ethyl esters are often preferred in prodrug formulations due to slower hydrolysis rates.
(R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate
- Structure : A pyrrolidine derivative with a 2,5-difluorophenyl group, unrelated to acrylates.
- Relevance : Highlights the importance of fluorine positioning; the 2,5-difluoro motif is retained, but the lack of an acrylate group eliminates conjugation reactivity. This compound may serve as a chiral building block in drug synthesis, contrasting with the planar acrylate backbone of the target molecule .
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (Polar Solvents) | Metabolic Stability |
|---|---|---|---|
| This compound | ~2.1 | Moderate | High |
| E-3v | ~3.5 | Low | Moderate |
| (E)-Ethyl analog | ~2.8 | Low-Moderate | High |
*Estimated using substituent contributions.
Research Implications
- Synthetic Flexibility : The absence of a trifluoromethyl group in this compound simplifies synthesis and purification compared to E-3v, which requires handling aggressive fluorinating agents .
- Biological Relevance : Fluorine at the 2- and 5-positions balances electronic effects and steric demands, making the compound a candidate for kinase inhibitors or PET tracers.
- Material Science : The acrylate moiety enables polymerization into fluorinated polymers with enhanced thermal and chemical resistance.
Biological Activity
Methyl (E)-3-(2,5-difluorophenyl)acrylate is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈F₂O₂
- Molecular Weight : 198.17 g/mol
- Structural Features : The compound contains a methyl ester group linked to a conjugated double bond with a 2,5-difluorophenyl ring, which contributes to its distinct chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily influenced by the presence of fluorine atoms in its structure. These atoms enhance the compound's binding affinity and selectivity towards biological targets, potentially modulating enzyme activities or receptor interactions.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. The mechanism likely involves the inhibition of key enzymes in microbial organisms, leading to reduced viability.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. The fluorinated structure may enhance its potency compared to non-fluorinated analogs.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It can bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Fluorine Effects : The presence of fluorine atoms increases lipophilicity and metabolic stability, enhancing the compound's bioavailability.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-phenylacrylate | Lacks fluorine substituents | Different chemical and biological properties |
| Methyl 3-(4-fluorophenyl)acrylate | Contains a single fluorine atom | Altered reactivity and applications |
| Methyl 3-(2,4-difluorophenyl)acrylate | Fluorine atoms at different positions | Distinct chemical behavior due to substitution |
| Methyl 3-(3,5-dichlorophenyl)acrylate | Contains chlorine instead of fluorine | Variations in reactivity and applications |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones in cultures treated with the compound compared to controls.
- Cancer Cell Line Study : In vitro experiments on cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates as measured by flow cytometry. This suggests a potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
